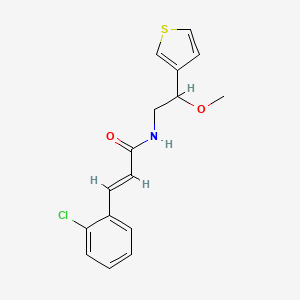

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c1-20-15(13-8-9-21-11-13)10-18-16(19)7-6-12-4-2-3-5-14(12)17/h2-9,11,15H,10H2,1H3,(H,18,19)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINSGZKFIIMZTG-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C=CC1=CC=CC=C1Cl)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(CNC(=O)/C=C/C1=CC=CC=C1Cl)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and case studies.

Synthesis

The synthesis of (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide typically involves multi-step organic reactions. Initial steps include the formation of the acrylamide backbone through the reaction of 2-chlorobenzoyl chloride with 2-methoxy-2-(thiophen-3-yl)ethylamine, followed by purification processes such as recrystallization or chromatography to achieve high purity levels.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds featuring thiophene and chlorophenyl moieties. For instance, derivatives exhibiting similar structural characteristics have shown significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds range from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Escherichia coli |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide. Preliminary data suggest that this compound exhibits low cytotoxicity at concentrations up to 10 μM, indicating a favorable therapeutic index .

The proposed mechanism of action for (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide involves interaction with specific biological targets, including enzymes and receptors involved in cell signaling pathways. For example, similar compounds have been shown to inhibit protein kinases, which play a pivotal role in cellular proliferation and survival .

Case Studies

- Inhibition of Kinase Activity : In vitro studies have demonstrated that compounds with similar structures can inhibit specific kinases at concentrations as low as 20 μM, leading to reduced cell proliferation in cancer cell lines .

- Antiviral Properties : Research has also indicated potential antiviral activity against SARS-CoV-2 proteases, where modifications in the structure led to enhanced binding affinities and inhibition rates .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiophene moieties. For instance, derivatives similar to (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The incorporation of the thiophene ring enhances the biological activity, making these compounds promising candidates for developing new antibiotics.

Antioxidant Properties

Research has shown that compounds with similar structures exhibit antioxidant activity. The antioxidant capacity is often evaluated using assays like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), where certain derivatives have shown inhibition rates comparable to standard antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Synthesis and Structural Analysis

Synthesis Techniques

The synthesis of (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide can be achieved through various methods, including the reaction of substituted thiophenes with appropriate acyl chlorides or aldehydes. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the final product .

Crystal Structure Analysis

Crystallographic studies have provided insights into the molecular arrangement and stability of this compound. The crystal structure reveals important interactions, such as hydrogen bonding and π-stacking between aromatic rings, which contribute to its stability and potentially its biological activity . Understanding these structural characteristics is crucial for further modifications aimed at enhancing efficacy.

Case Studies

Case Study 1: Antibacterial Activity Assessment

In a comparative study, derivatives of (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide were tested against various bacterial strains. The results indicated that modifications to the thiophene ring could significantly enhance antibacterial potency. For example, compounds with additional hydroxyl or amino groups showed increased activity against S. aureus compared to their methyl-substituted counterparts .

Case Study 2: DFT Studies on Electronic Properties

Density Functional Theory (DFT) calculations have been employed to investigate the electronic properties of related thiophene derivatives. These studies revealed that variations in substituents affect the HOMO-LUMO energy gap, which is critical for understanding the reactivity and potential biological activity of these compounds . Such insights can guide future design strategies for more effective therapeutic agents.

Chemical Reactions Analysis

Michael Addition Reactions

The acrylamide's α,β-unsaturated carbonyl system enables nucleophilic additions via the Michael reaction mechanism.

Mechanistic Insight : The electron-withdrawing 2-chlorophenyl group enhances electrophilicity at the β-carbon, facilitating nucleophilic attack. Thiols exhibit higher reactivity than amines due to stronger nucleophilicity .

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes regioselective substitutions at the α-position (C2 or C5).

| Reaction Type | Reagents/Conditions | Products | Key References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 2-Nitrothiophene derivative | |

| Halogenation | Br₂/FeBr₃, CH₂Cl₂, 25°C | 2-Bromothiophene analog |

Structural Impact : EAS modifies electronic properties but retains the acrylamide core. The methoxy group on the ethyl chain remains inert under these conditions.

Oxidation Reactions

The thiophene moiety and acrylamide double bond are susceptible to oxidation.

| Reaction Type | Reagents/Conditions | Products | Key References |

|---|---|---|---|

| Thiophene oxidation | mCPBA (DCM, 25°C) | Thiophene-1-oxide | |

| Double bond epoxidation | H₂O₂/NaHCO₃, 40°C | Epoxyacrylamide |

Kinetic Notes : Thiophene oxidation occurs faster than acrylamide epoxidation due to lower activation energy.

Nucleophilic Aromatic Substitution

The 2-chlorophenyl group participates in SNAr reactions under basic conditions.

| Reaction Type | Reagents/Conditions | Products | Key References |

|---|---|---|---|

| Methoxy substitution | NaOMe/MeOH, reflux | 2-Methoxyphenyl acrylamide | |

| Amine substitution | NH₃/EtOH, 100°C | 2-Aminophenyl derivative |

Regioselectivity : The para position to the chlorine atom is favored due to steric hindrance at the ortho position .

Hydrolysis and Degradation

The acrylamide bond undergoes hydrolysis under acidic or basic conditions.

| Reaction Type | Reagents/Conditions | Products | Key References |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), 80°C | Acrylic acid + 2-chloroaniline derivative | |

| Basic hydrolysis | NaOH (2M), 60°C | Sodium acrylate + amine byproduct |

Stability Profile : Hydrolysis rates increase with temperature and ionic strength.

Photochemical Reactions

UV-induced [2+2] cycloadditions and isomerization have been observed in analogs.

| Reaction Type | Conditions | Products | Key References |

|---|---|---|---|

| E→Z isomerization | UV light (254 nm), THF | (Z)-isomer (40% yield) | |

| Dimerization | UV light, benzophenone sensitizer | Cyclobutane-linked dimer |

Quantum Yield : Isomerization efficiency depends on solvent polarity and excitation wavelength .

Coordination Chemistry

The acrylamide carbonyl and thiophene sulfur act as ligands for metal complexes.

| Metal Ion | Conditions | Complex Type | Key References |

|---|---|---|---|

| Pd(II) | PdCl₂, DMF, 60°C | Square-planar Pd-acrylamide complex | |

| Fe(III) | FeCl₃, EtOH, 25°C | Octahedral Fe-thiophene adduct |

Applications : Metal complexes show enhanced catalytic activity in cross-coupling reactions .

Polymerization

Radical-initiated polymerization produces polyacrylamides with pendant functionalities.

| Initiator | Conditions | Polymer Properties | Key References |

|---|---|---|---|

| AIBN | 70°C, DMF | Mn ~15 kDa, PDI 1.8 | |

| UV initiation | Benzophenone, 365 nm | Cross-linked hydrogel |

Functionality Retention : Thiophene and chlorophenyl groups remain intact, enabling post-polymerization modifications.

Comparison with Similar Compounds

Table 1. Structural Comparison of Acrylamide Derivatives

Substituent Effects on Physicochemical Properties

- Lipophilicity: The trichloro-dichloroanilino group in increases logP significantly compared to the target’s methoxy-thiophene group, which balances hydrophobicity and solubility.

- Steric Effects: The bulky quinoline-thioureido group in S5 may hinder membrane permeability compared to the target’s smaller substituents.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide?

- Methodological Answer : Synthesis optimization requires precise control of temperature (40–60°C), solvent selection (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios of intermediates. Catalysts such as triethylamine enhance acylation efficiency. Multi-step purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Reaction progress should be monitored via TLC (Rf = 0.3–0.5) .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign trans-alkene protons (δ 7.45, d, J = 15.5 Hz) and aromatic protons (δ 6.80–7.80 for thiophene/chlorophenyl). Methoxy groups appear as singlets (δ 3.35).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 377.09 (C₁₉H₂₁ClN₂O₂S).

- IR : Amide C=O stretch at ~1650 cm⁻¹ .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

- Methodological Answer : Standardize stock solutions in DMSO (<0.1% final concentration), validate purity via HPLC (>98%), and use positive controls (e.g., known kinase inhibitors). Biological replicates (n ≥ 3) and dose-response curves (IC₅₀ calculations) reduce variability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this acrylamide derivative?

- Methodological Answer : Cross-validate data using orthogonal assays (e.g., enzymatic vs. cell-based). Analyze batch-to-batch purity differences via LC-MS. Perform molecular dynamics simulations to assess target binding under varying pH/temperature conditions .

Q. How can the compound’s reactivity with cysteine residues be experimentally validated?

- Methodological Answer : Conduct Michael addition kinetics using Ellman’s reagent (DTNB) to quantify free thiol depletion. Confirm adduct formation via LC-MS/MS. Compare reactivity with cysteine-to-serine mutants in target proteins .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize residues with ΔG < -8 kcal/mol.

- QSAR Models : Train regression models on substituent electronic parameters (Hammett σ) and bioactivity data. Validate with leave-one-out cross-validation (R² > 0.7) .

Q. How do solvent effects influence the compound’s stability during long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) in DMSO, ethanol, and solid-state. Monitor degradation via UPLC at 0, 1, 3, and 6 months. Solid-state storage under argon at -20°C minimizes hydrolysis .

Q. What experimental designs elucidate the role of the thiophene moiety in target engagement?

- Methodological Answer : Synthesize analogs with thiophene replaced by furan or phenyl rings. Compare binding affinities via SPR or ITC. Use mutagenesis to identify hydrogen-bonding residues in the target protein .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.